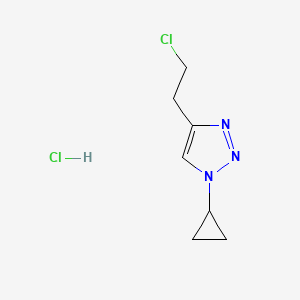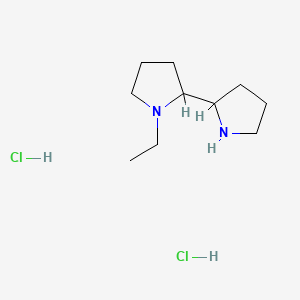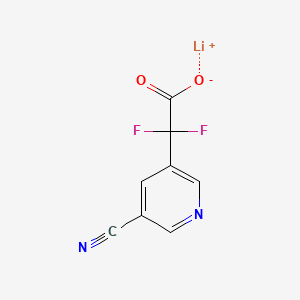
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a chloroethyl side chain, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Chloroethyl Side Chain: The chloroethyl group is typically introduced through a nucleophilic substitution reaction, where an appropriate chloroethyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of azidoethyl or cyanoethyl derivatives.
科学的研究の応用
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 4-(2-chloroethyl)-1H-1,2,3-triazole
- 1-cyclopropyl-1H-1,2,3-triazole
- 4-(2-bromoethyl)-1-cyclopropyl-1H-1,2,3-triazole
Uniqueness
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropyl group and the chloroethyl side chain enhances its potential for diverse applications compared to similar compounds that lack these features.
特性
分子式 |
C7H11Cl2N3 |
|---|---|
分子量 |
208.09 g/mol |
IUPAC名 |
4-(2-chloroethyl)-1-cyclopropyltriazole;hydrochloride |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-4-3-6-5-11(10-9-6)7-1-2-7;/h5,7H,1-4H2;1H |
InChIキー |
FFPFOKUORZJCHV-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(N=N2)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)
![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)


![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)


